Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Ethyl 5-methyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The exact pathways and targets are still under investigation, but they may involve binding to enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
- 1-Oxaspiro[2.5]octane derivatives
Uniqueness
Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spiro-connected oxane ring structure and the presence of an ethyl ester group. This combination of features gives it distinct chemical and physical properties compared to other similar compounds.
Biological Activity
Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, examining its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a distinctive spirocyclic framework that contributes to its reactivity and biological interactions. The molecular formula is C12H20O3, with a molecular weight of approximately 212.29 g/mol. The presence of the ester functional group is significant for its chemical behavior and potential applications in drug development.
Biological Activity Overview
Research indicates that compounds with similar spirocyclic structures may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may interact with bacterial membranes or enzymes, potentially inhibiting growth or causing cell death.
- Anticancer Activity : Similar compounds have shown promise in cancer research, indicating that this compound may also possess cytotoxic effects against certain cancer cell lines.
- Enzyme Modulation : The compound's structure allows it to potentially bind to specific enzymes or receptors, modulating their activity and influencing various biological pathways.
The mechanism of action for this compound is not fully elucidated but may involve:
- Electrophilic Interactions : The compound may act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids, leading to modifications that alter biological functions.
- Binding Affinity : Its unique structural features may enhance binding affinity to specific biomolecules, influencing their activity and resulting in physiological effects.
Antimicrobial Activity
A study investigating the antimicrobial properties of this compound found that it exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound may be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The observed IC50 values indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Properties
CAS No. |
102877-84-9 |
---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-13-10(12)9-11(14-9)6-4-5-8(2)7-11/h8-9H,3-7H2,1-2H3 |
InChI Key |
HSSYKKITNXXOMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCC(C2)C |
Origin of Product |
United States |
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